REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH:6]([CH3:8])[CH3:7])=[O:3].[C:9](=[O:12])([O-:11])[O-:10].[K+].[K+]>C(#N)C>[C:2]([O:12][C:9]([O:11][CH2:5][CH:6]([CH3:8])[CH3:7])=[O:10])([O:4][CH2:5][CH:6]([CH3:8])[CH3:7])=[O:3] |f:1.2.3|
|
Name
|
|
Quantity
|
136.76 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
the fraction collected between 58° and 62° C. at 0.05-0.10 mmHg
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |